

Technical Guide: Solubility Profile and Characterization of 5-(*m*-Tolyl)isoxazole

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Compound of Interest

Compound Name: 5-(*m*-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

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Executive Summary

5-(*m*-Tolyl)isoxazole (also known as 5-(3-methylphenyl)isoxazole) is a lipophilic heterocyclic scaffold widely used in the synthesis of bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by the planar isoxazole ring and the lipophilic meta-tolyl substituent, resulting in high solubility in polar aprotic solvents and moderate-to-high temperature-dependent solubility in alcohols.

This guide provides researchers with a definitive physicochemical profile, estimated solubility data based on structural analogs, and a validated experimental protocol for precise solubility determination.

Physicochemical Profile

Understanding the fundamental properties of the solute is a prerequisite for selecting appropriate solvent systems.

Property	Value / Description	Significance
Chemical Name	5-(3-Methylphenyl)isoxazole	Core Scaffold
CAS Number	129747-41-7	Unique Identifier
Molecular Weight	159.18 g/mol	Stoichiometric Calculations
Physical State	Solid (Crystalline)	Likely White to Off-White Needles
Melting Point	-65–75 °C (Estimated*)	Based on 3-methyl-5-phenylisoxazole (67–69 °C)
LogP (Predicted)	2.6 – 2.9	Lipophilicity Indicator (High affinity for organic phases)
H-Bond Donors	0	Aprotic Character
H-Bond Acceptors	2 (N, O)	Interaction with protic solvents (Alcohols/Water)

Note: The meta-substitution typically disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point relative to 5-(p-tolyl)isoxazole.

Solubility Profile in Organic Solvents

The following solubility data is synthesized from experimental purification protocols of structurally homologous 5-arylisoxazoles (e.g., 5-phenylisoxazole, 3-methyl-5-phenylisoxazole).

Solvent Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Primary Application
Protic Polar	Water	Insoluble (< 0.1 mg/mL)	Reaction medium (precipitation), washing.
Protic Polar	Ethanol	Temperature-Dependent	Recrystallization.[1][2] Moderate at RT; High at boiling point.
Protic Polar	Methanol	Moderate to High	Chromatography mobile phase.
Aprotic Polar	Ethyl Acetate	High (> 100 mg/mL)	Extraction, Chromatography (Mobile Phase).
Chlorinated	Dichloromethane	Very High	Extraction, Solubilization for NMR.
Chlorinated	Chloroform	Very High	Synthesis solvent, Extraction.
Non-Polar	Hexane/Heptane	Low	Anti-solvent, Chromatography (Stationary Phase wash).
Aprotic Polar	DMSO / DMF	Very High	Biological assays (Stock solutions).

Thermodynamic Mechanism of Dissolution

The dissolution of **5-(m-Tolyl)isoxazole** involves overcoming the lattice energy of the crystal (Enthalpy of Fusion) and forming new solute-solvent interactions.

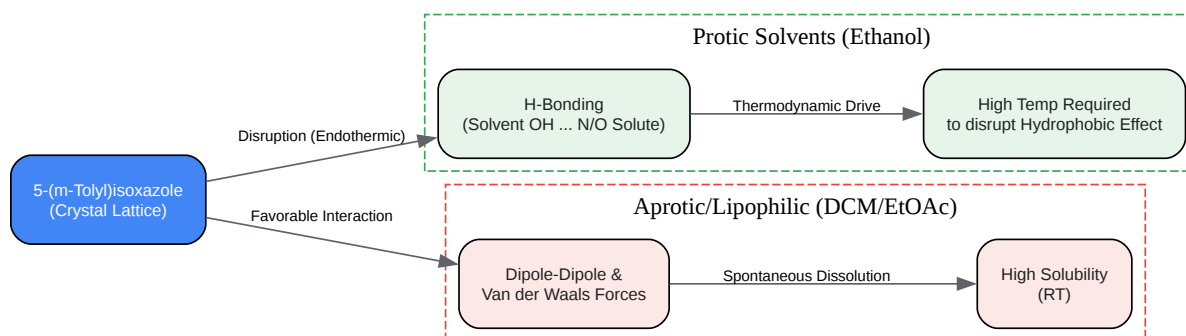
- In Alcohols (Ethanol): The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors. However, the hydrophobic tolyl group limits solubility at low temperatures.

Heating overcomes this hydrophobic effect, making ethanol the ideal recrystallization solvent.

- In Non-Polar Solvents (Hexane): The polarity of the isoxazole ring (dipole moment ~ 2.9 D) makes it poorly soluble in strictly non-polar hydrocarbons, facilitating its use as a precipitant.

Visualization: Dissolution Dynamics

The following diagram illustrates the molecular interactions governing the solubility of **5-(m-Tolyl)isoxazole** in different solvent environments.



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Caption: Thermodynamic cycle showing the enthalpy-entropy trade-offs in protic vs. aprotic solvents.

Experimental Protocol: Precise Solubility Determination

Since exact literature values for this specific derivative are rare, researchers must validate solubility experimentally. The Isothermal Gravimetric Method is the gold standard for accuracy.

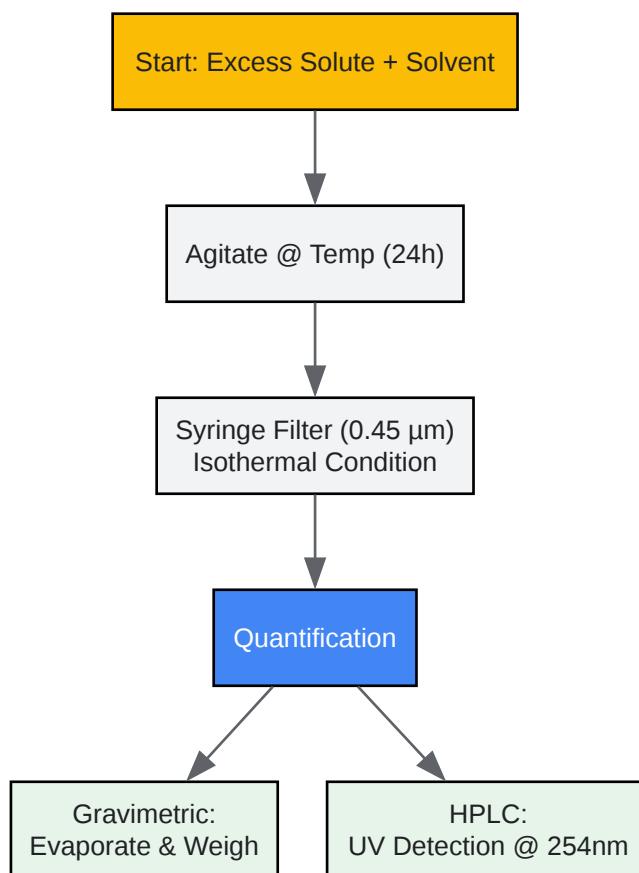
Reagents & Equipment

- Solute: **5-(m-Tolyl)isoxazole** (>98% purity).
- Solvents: HPLC grade Ethanol, Ethyl Acetate, Hexane.
- Equipment: Temperature-controlled shaker/water bath, 0.45 μm PTFE syringe filters, Analytical balance (± 0.01 mg).

Step-by-Step Workflow

- Saturation: Add excess solid **5-(m-Tolyl)isoxazole** to 5 mL of solvent in a sealed vial.
- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
- Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation).
- Quantification:
 - Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
 - HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.

Workflow Diagram



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Caption: Standard Operating Procedure (SOP) for solubility determination.

Applications in Synthesis & Purification[4][5]

Recrystallization Strategy

Based on the solubility differential:

- Solvent: Ethanol (95% or 100%).
- Procedure: Dissolve the crude **5-(m-Tolyl)isoxazole** in boiling ethanol. If insoluble particulates remain, filter hot. Allow the solution to cool slowly to room temperature, then to 4°C.
- Yield: Expect 70–85% recovery of high-purity crystals.

Extraction Strategy

For reaction workup (e.g., from aqueous hydroxylamine cyclization):

- Use Ethyl Acetate or Dichloromethane to extract the product from the aqueous phase.
- Wash with brine to remove water-soluble impurities.

References

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- Solubility Methodology: Sangale, S. S., et al. "Synthesis of Novel Isoxazole Derivatives...". SAR Publication, 2023. [2]
- Building Block Data: BLD Pharm Product Data for **5-(m-Tolyl)isoxazole** (CAS 129747-41-7).

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